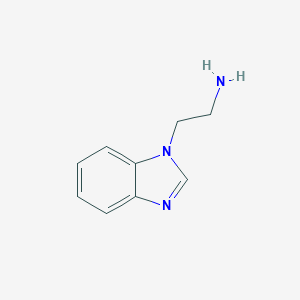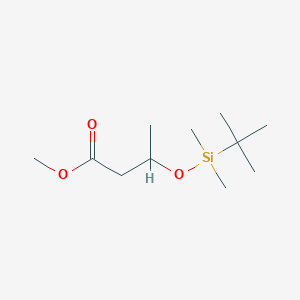
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is an organic compound with the molecular formula C11H24O3Si. It is a silyl ether derivative of butanoic acid and is commonly used in organic synthesis as a protecting group for hydroxyl functionalities. The compound is known for its stability and resistance to hydrolysis, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate typically involves the reaction of methyl 3-hydroxybutanoate with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the synthesis of complex molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using reagents like TBAF, revealing the free hydroxyl group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoate
- Methyl (3R)-3-{(benzyloxy)methoxy}-4-{[tert-butyl(dimethyl)silyl]oxy}butanoate
- Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}propylphosphonate
Uniqueness
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers robust protection for hydroxyl groups, making it suitable for use in complex synthetic pathways where selective protection and deprotection are crucial.
Propiedades
Número CAS |
116414-91-6 |
|---|---|
Fórmula molecular |
C11H24O3Si |
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C11H24O3Si/c1-9(8-10(12)13-5)14-15(6,7)11(2,3)4/h9H,8H2,1-7H3 |
Clave InChI |
YMQKYTUCHSHLJI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Sinónimos |
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
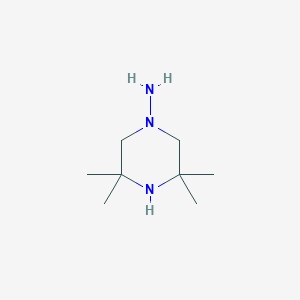
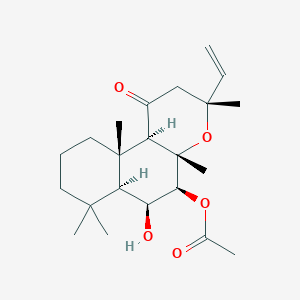

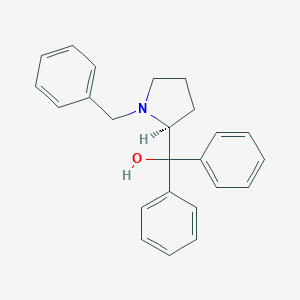
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
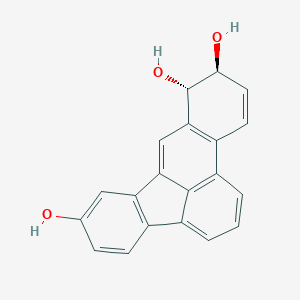
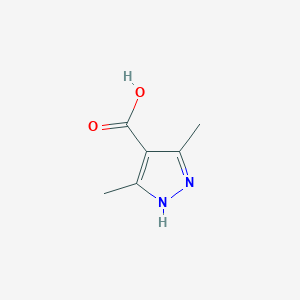
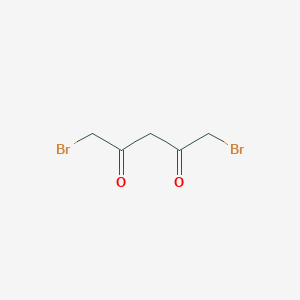
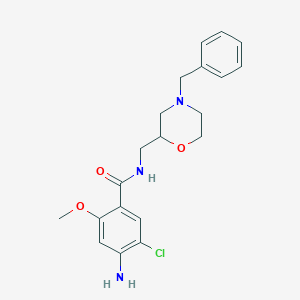
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
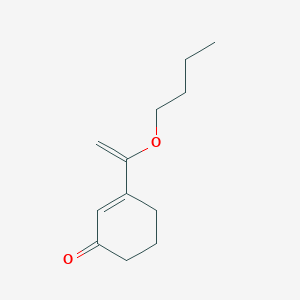

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
